molecular formula C21H16N2O5 B1666360 4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone CAS No. 4702-64-1

4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone

Cat. No.: B1666360
CAS No.: 4702-64-1
M. Wt: 376.4 g/mol
InChI Key: OVPZEFAFTQSEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone: is a complex organic compound that belongs to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with amino, hydroxy, and methoxyphenyl groups. It is known for its vibrant color and is often used in dye synthesis and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone typically involves multi-step organic reactions. One common method includes the nitration of anthracene followed by reduction to introduce amino groups. Subsequent hydroxylation and methoxylation steps are carried out under controlled conditions to achieve the desired substitutions .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of catalysts and optimized reaction conditions to minimize by-products and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone involves its ability to interact with biological macromolecules. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells . Additionally, its antimicrobial action is attributed to the disruption of microbial cell membranes and interference with essential enzymatic processes .

Comparison with Similar Compounds

  • 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione
  • 1,4-Diamino-2,3-dihydroxy-9,10-anthracenedione
  • 1-Amino-4-hydroxy-9,10-anthracenedione

Comparison: Compared to its analogs, 4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone exhibits unique properties due to the presence of the methoxyphenyl group. This substitution enhances its solubility and alters its electronic properties, making it more effective in certain applications such as dye synthesis and biological activity .

Properties

CAS No.

4702-64-1

Molecular Formula

C21H16N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthracene-9,10-dione

InChI

InChI=1S/C21H16N2O5/c1-28-10-4-2-9(3-5-10)11-8-13(23)16-18(19(11)25)21(27)15-12(22)6-7-14(24)17(15)20(16)26/h2-8,24-25H,22-23H2,1H3

InChI Key

OVPZEFAFTQSEJB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N

Appearance

Solid powder

Key on ui other cas no.

4702-64-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

9,10-Anthracenedione, 4,8-diamino-1,5-dihydroxy-2-(4-methoxyphenyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone
Reactant of Route 2
4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone
Reactant of Route 3
4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone
Reactant of Route 4
4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone
Reactant of Route 5
4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone
Reactant of Route 6
Reactant of Route 6
4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)anthraquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.